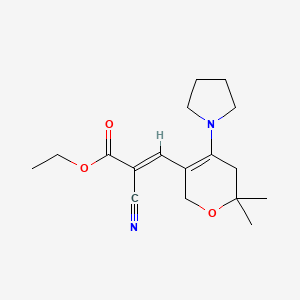
(E)-2-Cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-5,6-dihydro-2H-pyran-3-yl)-acrylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrrolidine ring, and a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl cyanoacetate with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for ester group substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate can be compared with other similar compounds, such as:
Ethyl cyanoacetate: A simpler compound with a cyano group and an ester group, used as a precursor in the synthesis of more complex molecules.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, known for their biological activity and use in medicinal chemistry.
Dihydropyran derivatives: Compounds with the dihydropyran ring, used in the synthesis of various bioactive molecules.
The uniqueness of Ethyl (E)-2-cyano-3-(6,6-dimethyl-4-(pyrrolidin-1-yl)-5,6-dihydro-2H-pyran-3-yl)acrylate lies in its combination of these structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(6,6-dimethyl-4-pyrrolidin-1-yl-2,5-dihydropyran-3-yl)prop-2-enoate |
InChI |
InChI=1S/C17H24N2O3/c1-4-21-16(20)13(11-18)9-14-12-22-17(2,3)10-15(14)19-7-5-6-8-19/h9H,4-8,10,12H2,1-3H3/b13-9+ |
InChI Key |
GQRDSCLQQVQUKA-UKTHLTGXSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=C(CC(OC1)(C)C)N2CCCC2)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=C(CC(OC1)(C)C)N2CCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















